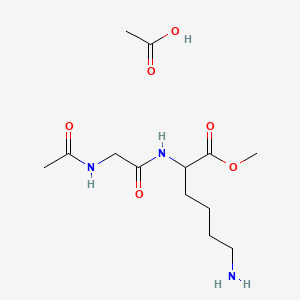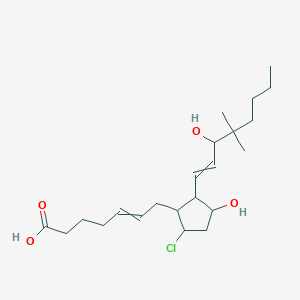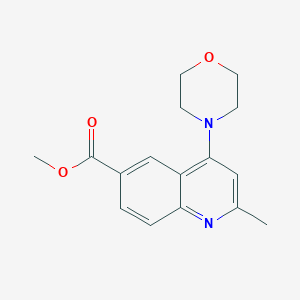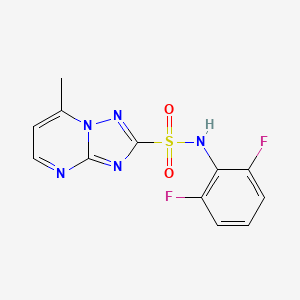
Flumetaulam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flumetsulam is a selective, post-emergence herbicide primarily used to control broad-leaved weeds and some grasses. It belongs to the sulfonanilide and triazolopyrimidine herbicide groups. This compound is systemic, meaning it is absorbed by the roots and leaves of plants, and it inhibits plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (AHAS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Flumetsulam is synthesized through a series of chemical reactions involving various reagents and conditionsThe reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of flumetsulam involves large-scale chemical reactors where the reagents are mixed under controlled temperatures and pressures. The final product is then purified through processes such as crystallization and filtration to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Flumetsulam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
Applications De Recherche Scientifique
Flumetsulam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of herbicide action and to develop new herbicidal agents.
Biology: Employed in studies to understand the effects of herbicides on plant physiology and biochemistry.
Medicine: Investigated for its potential use in developing new drugs that target similar biochemical pathways in humans.
Industry: Utilized in agricultural practices to control weeds and improve crop yields.
Mécanisme D'action
Flumetsulam exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted weeds. The molecular targets and pathways involved include the binding of flumetsulam to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flumetsulam is similar to other sulfonanilide and triazolopyrimidine herbicides, such as:
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Thifensulfuron-methyl
Uniqueness
What sets flumetsulam apart from these similar compounds is its specific mode of action and its effectiveness in controlling a broad spectrum of broad-leaved weeds and some grasses. Additionally, flumetsulam has been shown to have a lower environmental impact compared to some other herbicides, making it a more sustainable option for weed control .
Propriétés
Numéro CAS |
98967-55-6 |
|---|---|
Formule moléculaire |
C12H9F2N5O2S |
Poids moléculaire |
325.30 g/mol |
Nom IUPAC |
N-(2,6-difluorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H9F2N5O2S/c1-7-5-6-15-11-16-12(17-19(7)11)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 |
Clé InChI |
AORNZGGULYMOMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
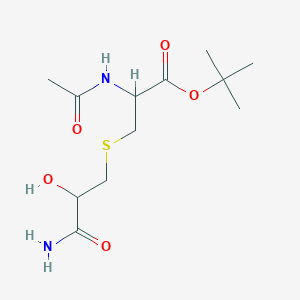
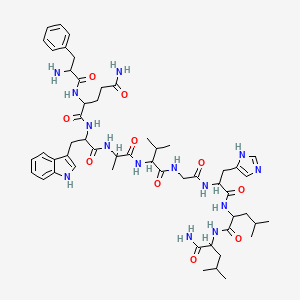
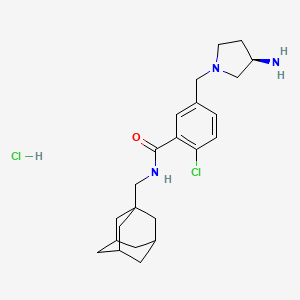
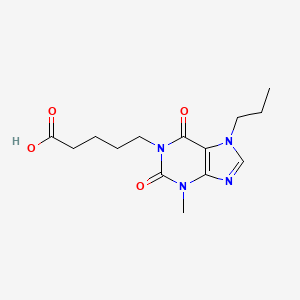

![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
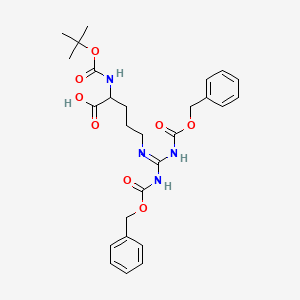
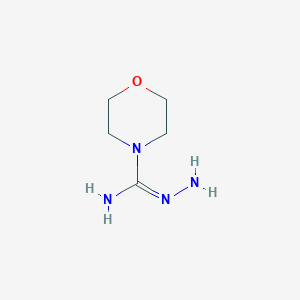
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)

